3-Hydroxy-1-phenylnonane-1,8-dione
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Overview
Description
3-Hydroxy-1-phenylnonane-1,8-dione is an organic compound with the molecular formula C15H20O3 It is a diketone with a hydroxyl group and a phenyl group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenylnonane-1,8-dione typically involves the reaction of 1-phenyl-1,8-nonanedione with a suitable hydroxylating agent. One common method is the hydroxylation of 1-phenyl-1,8-nonanedione using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenylnonane-1,8-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 1-phenyl-1,8-nonanedione.
Reduction: The diketone groups can be reduced to form the corresponding diols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-Phenyl-1,8-nonanedione.
Reduction: 3-Hydroxy-1-phenylnonan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-1-phenylnonane-1,8-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenylnonane-1,8-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,8-nonanedione: A precursor in the synthesis of 3-Hydroxy-1-phenylnonane-1,8-dione.
3-Hydroxy-1-phenylhexane-1,6-dione: A structurally similar compound with a shorter carbon chain.
3-Hydroxy-1-phenylpentane-1,5-dione: Another structurally similar compound with an even shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
112586-64-8 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-hydroxy-1-phenylnonane-1,8-dione |
InChI |
InChI=1S/C15H20O3/c1-12(16)7-5-6-10-14(17)11-15(18)13-8-3-2-4-9-13/h2-4,8-9,14,17H,5-7,10-11H2,1H3 |
InChI Key |
LGWXXSUGUOKVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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